(2S,3S)-2,3-dimethylpiperazine
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Overview
Description
(2S,3S)-2,3-dimethylpiperazine: is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and third carbon atoms in a trans configuration. This compound is a secondary diamine and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Another method involves the ring opening of aziridines under the action of N-nucleophiles, leading to the formation of piperazine derivatives.
Industrial Production Methods: Industrial production methods for (2S,3S)-2,3-dimethylpiperazine are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S,3S)-2,3-dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds .
- Employed in the preparation of metal-organic frameworks and coordination polymers .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dimethylpiperazine is not well-documented. as a secondary diamine, it can interact with various molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .
Comparison with Similar Compounds
trans-2,5-Dimethylpiperazine: Similar in structure but with methyl groups on the second and fifth carbon atoms.
Piperazine: The parent compound without methyl substitutions.
N-Methylpiperazine: A derivative with a single methyl group on the nitrogen atom.
Uniqueness:
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
COWPTMLRSANSMQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NCCN1)C |
Canonical SMILES |
CC1C(NCCN1)C |
Origin of Product |
United States |
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